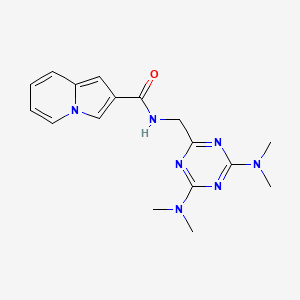

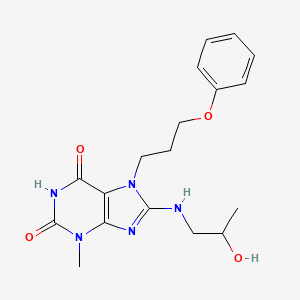

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide, also known as BIRT-377, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indolizine carboxamides and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activities

The compound N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide, due to its complex structure, plays a significant role in chemical synthesis and biological activities. Research has focused on the development and synthesis of related compounds, exploring their potential applications in various fields, including medicinal chemistry and material science.

One study elaborates on the methods for attaching sugar residues to cytotoxic 1,3,5-triazines, highlighting the potential for creating compounds with specific biological activities. This process involves the interaction of chloro- and azido-triazines with amine nucleophiles, producing derivatives that do not afford carbohydrate-linked melamines but can yield other significant products like N-triazinylglucosamine and β-D-glucopyranoside under certain conditions (Simmonds & Stevens, 1982).

Another aspect of research involves the synthesis of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds exhibit potent antibacterial and biofilm inhibition activities, indicating their relevance in addressing bacterial resistance and infection control. The synthesis approach utilizes a key synthon that, through 1,3-dipolar cycloaddition, yields bis(1,3,4-trisubstituted pyrazoles) linked via a piperazine moiety. This method showcases the versatility of triazine derivatives in synthesizing compounds with potential therapeutic applications (Mekky & Sanad, 2020).

Furthermore, the synthesis of bi-functional melamine derivatives and their polycondensates has been explored. This research demonstrates the chemical flexibility of triazine compounds in creating materials with specific structural and functional properties, potentially useful in various industrial applications (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980).

Propiedades

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]indolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O/c1-22(2)16-19-14(20-17(21-16)23(3)4)10-18-15(25)12-9-13-7-5-6-8-24(13)11-12/h5-9,11H,10H2,1-4H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHRSSAJUZUPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CN3C=CC=CC3=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)indolizine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2608853.png)

![Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2608854.png)

![1-[4-(3-Methylsulfonylbenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2608856.png)

![1-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2608862.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2608868.png)

![(2Z)-7-hydroxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2608871.png)

![2-Chloro-N-[(1-methylsulfonylazetidin-3-yl)methyl]propanamide](/img/structure/B2608872.png)

![3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2608873.png)